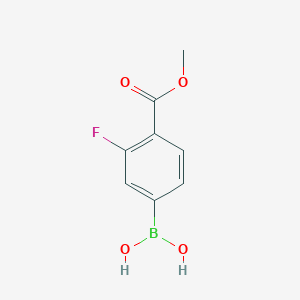

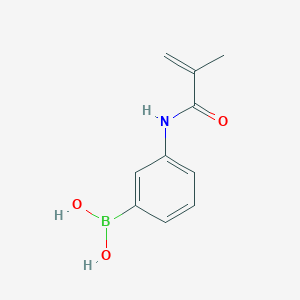

(4-(1-Hydroxyethyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(1-Hydroxyethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H11BO3 and its molecular weight is 165.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbohydrate Recognition and Sensing

- A new class of carbohydrate-binding boronic acids has been developed, showing superior complexing capabilities for glycosides in neutral water, making them suitable for designing oligomeric receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

- Phenyl boronic acids, including derivatives of (4-(1-Hydroxyethyl)phenyl)boronic acid, are highlighted for their potential in saccharide recognition, with applications in bioanalytical chemistry, reflecting on their ability to bind diols and saccharides selectively and reversibly (Steinmeyer & Wagenknecht, 2018).

Material Science and Nanotechnology

- The structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes demonstrates their use in aqueous dispersion and saccharide binding, indicating their potential in nanotechnology and sensor development (Mu et al., 2012).

- Boronic acid-modified nanoparticles show promise as antiviral therapeutics, demonstrating the versatility of phenyl boronic acids in biomedical applications, including potential treatments for viral infections (Khanal et al., 2013).

Catalysis and Synthetic Chemistry

- Boronic acids, including this compound derivatives, are utilized in catalytic processes for the oxidative hydroxylation of aryl boronic acids, highlighting their role in eco-friendly oxidation processes that do not release harmful oxidants into the atmosphere (Atia & Kimura, 2020).

- The chemistry of boronic acids is explored in nanomaterials for drug delivery, emphasizing their function as stimuli-responsive groups and targeting ligands, thus enhancing the efficiency of drug delivery systems (Stubelius, Lee, & Almutairi, 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (4-(1-Hydroxyethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is a key biochemical pathway affected by the compound.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a broad array of diverse molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For example, the rate of reaction of phenylboronic pinacol esters, which are similar to this compound, is considerably accelerated at physiological pH .

Biochemical Analysis

Biochemical Properties

They are often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Cellular Effects

Some boronic acids have been reported to inhibit lactate dehydrogenase, which can affect cancer cell proliferation .

Molecular Mechanism

In the Suzuki–Miyaura coupling reaction, boronic acids participate in transmetalation, a process where they are transferred from boron to palladium .

Metabolic Pathways

Boronic acids are known to participate in the Suzuki–Miyaura coupling reaction, a type of carbon-carbon bond-forming reaction .

Properties

IUPAC Name |

[4-(1-hydroxyethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORATNLZEOZUPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431814 |

Source

|

| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518336-20-4 |

Source

|

| Record name | (4-(1-Hydroxyethyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.